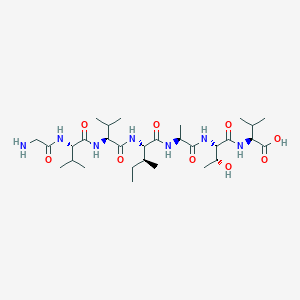

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin ist eine Peptidverbindung, die aus acht Aminosäuren besteht: Glycin, Valin, Valin, Isoleucin, Alanin, Threonin und Valin.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminogruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, geschützt an ihrer Aminogruppe, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin erfolgt häufig mit großtechnischer SPPS oder rekombinanter DNA-Technologie. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid codiert, in einen Wirtsorganismus, wie z. B. Bakterien oder Hefe, eingebracht, der dann das Peptid über seine natürliche Proteinsynthese-Maschinerie produziert.

Chemische Reaktionsanalyse

Reaktionstypen

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Threoninrest kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Die Substitution von Aminosäuren kann mit SPPS unter Verwendung verschiedener Aminosäuren erreicht werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann beispielsweise die Oxidation von Threonin zur Bildung eines hydroxylierten Peptids führen, während die Reduktion von Disulfidbrücken ein Peptid mit freien Thiolgruppen ergeben kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a peptide with free thiol groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es kann als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet werden.

Biologie: Es dient als Werkzeug zur Untersuchung von Protein-Protein-Interaktionen und peptidbasierten Signalwegen.

Medizin: Das Peptid kann auf seine potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. antimikrobielle oder Antikrebsaktivitäten.

Industrie: Es kann bei der Entwicklung von peptidbasierten Materialien und Nanotechnologieanwendungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen üben Peptide ihre Wirkungen typischerweise aus, indem sie an spezifische Rezeptoren binden oder mit anderen Proteinen interagieren. Diese Interaktion kann eine Kaskade molekularer Ereignisse auslösen, die zu verschiedenen zellulären Reaktionen führen. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der Struktur des Peptids und dem Kontext ab, in dem es verwendet wird.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine depends on its specific application. In biological systems, peptides typically exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of molecular events, leading to various cellular responses. The exact molecular targets and pathways involved would depend on the peptide’s structure and the context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Valin: Ein Dipeptid, das aus Alanin und Valin besteht.

L-Valyl-L-Alanin: Ein weiteres Dipeptid mit Valin und Alanin.

L-Alanyl-L-Glutamin: Ein Dipeptid, das aus Alanin und Glutamin besteht.

Einzigartigkeit

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valin ist aufgrund seiner spezifischen Sequenz von acht Aminosäuren einzigartig, die ihm einzigartige strukturelle und funktionelle Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

591753-50-3 |

|---|---|

Molekularformel |

C30H55N7O9 |

Molekulargewicht |

657.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C30H55N7O9/c1-11-16(8)23(36-27(42)21(14(4)5)34-26(41)20(13(2)3)33-19(39)12-31)28(43)32-17(9)25(40)37-24(18(10)38)29(44)35-22(15(6)7)30(45)46/h13-18,20-24,38H,11-12,31H2,1-10H3,(H,32,43)(H,33,39)(H,34,41)(H,35,44)(H,36,42)(H,37,40)(H,45,46)/t16-,17-,18+,20-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

WHHHPKPKTVWAQA-UMDXYXRPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)

![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)

![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)

![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)